molecular formula C19H15N3O2S B299358 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone

Cat. No. B299358
M. Wt: 349.4 g/mol
InChI Key: HCCLRUUAJFWKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment and as a tool in scientific research.

Mechanism of Action

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone binds to the ATP-binding site of EGFR, preventing the receptor from activating downstream signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the activation of EGFR and downstream signaling pathways, leading to decreased cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. In non-cancer cells, 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone has been used to study the role of EGFR in various cellular processes, including cell migration and invasion.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone in lab experiments is its potency and selectivity for EGFR. This makes it a useful tool for studying the role of EGFR in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of results.

Future Directions

There are several future directions for the use of 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone in scientific research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Further research in this area could lead to the development of more effective cancer treatments.

Synthesis Methods

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the coupling of 2-mercapto-N-(2-oxo-1,2-dihydroquinolin-4-yl)acetamide with 3-methyl-4-quinazolinone. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, 3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone has been used to study the signaling pathways involved in cell migration, invasion, and apoptosis.

properties

Product Name

3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C19H15N3O2S/c1-22-18(24)14-7-3-5-9-16(14)21-19(22)25-11-12-10-17(23)20-15-8-4-2-6-13(12)15/h2-10H,11H2,1H3,(H,20,23)

InChI Key

HCCLRUUAJFWKSZ-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=NC4=CC=CC=C43)O

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)NC4=CC=CC=C43

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.